Product packaging for Methyl 2,4,4-trimethyl-3-oxopentanoate(Cat. No.:)

Methyl 2,4,4-trimethyl-3-oxopentanoate

Cat. No.: B13629081
M. Wt: 172.22 g/mol
InChI Key: HFEYHSMAQZZKIJ-UHFFFAOYSA-N
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Description

Methyl 2,4,4-trimethyl-3-oxopentanoate is a chemical ester of interest in synthetic organic chemistry and materials science research. This compound is recognized for its role as a specific example of 2,2,4-trimethyl-3-oxopentanoate esters, a class of molecules investigated for their functional properties . In laboratory research, these esters have been studied as reactive coalescents in waterborne coating compositions . When used in this context, the chemistry suggests that such compounds can facilitate the formation of continuous films from latex emulsion polymers at lower temperatures. Unlike traditional fugitive coalescents that evaporate, reactive esters like this compound are designed to become part of the polymer matrix itself during the curing process. This integration mechanism can contribute to the development of coating films with enhanced hardness, while simultaneously helping to reduce the content of Volatile Organic Compounds (VOCs), aligning with efforts to create more environmentally compliant material formulations . From a synthetic chemistry standpoint, this ketoester has been identified as a byproduct in zinc-mediated chain extension reactions, specifically during the transformation of beta-keto esters like methyl 4,4-dimethyl-3-oxopentanoate into longer-chain gamma-keto esters. Its formation is notably observed when the reaction is carried out with a sub-optimal number of carbenoid equivalents . This makes it a relevant compound for researchers to be aware of when developing or optimizing synthetic methodologies to avoid its formation or to study its properties. Our supply of this compound is provided at high purity to ensure consistent performance in research and development activities. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B13629081 Methyl 2,4,4-trimethyl-3-oxopentanoate

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2,4,4-trimethyl-3-oxopentanoate

InChI

InChI=1S/C9H16O3/c1-6(8(11)12-5)7(10)9(2,3)4/h6H,1-5H3

InChI Key

HFEYHSMAQZZKIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(C)(C)C)C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Pathways for Methyl 2,4,4 Trimethyl 3 Oxopentanoate

Chemo- and Regioselective Synthesis of Methyl 2,4,4-trimethyl-3-oxopentanoate

The selective synthesis of this compound relies on methods that can controllably form carbon-carbon bonds between highly substituted fragments without competing side reactions.

The Claisen condensation is a fundamental reaction for the formation of β-keto esters through the reaction of two ester molecules in the presence of a strong base. libretexts.org For the synthesis of an unsymmetrical and highly substituted product like this compound, a "crossed" or "mixed" Claisen condensation is necessary. libretexts.orgucla.edu To achieve a high yield of a single product and avoid a complex mixture, the reaction is typically designed where one of the ester partners is incapable of forming an enolate (i.e., it has no α-hydrogens). libretexts.org

In a theoretical approach to the target molecule, Methyl pivalate (B1233124) (which lacks α-hydrogens) would serve as the electrophilic acylating agent. The other partner, Methyl propionate, possesses α-hydrogens and can be deprotonated by a strong base, such as sodium methoxide (B1231860), to form a nucleophilic enolate. libretexts.org This enolate then attacks the carbonyl group of Methyl pivalate. The subsequent loss of a methoxide leaving group forms Methyl 4,4-dimethyl-3-oxopentanoate. To arrive at the final target structure, a subsequent α-alkylation step (as discussed in 2.1.2) would be required to introduce the methyl group at the C-2 position.

Reactant 1 (Electrophile)Reactant 2 (Nucleophile Precursor)BaseIntermediate Product
Methyl pivalateMethyl propionateSodium methoxideMethyl 4,4-dimethyl-3-oxopentanoate

Alkylation of pre-formed ester enolates is a powerful and direct method for constructing carbon-carbon bonds at the α-position of an ester. This strategy can be adapted to build the complex framework of this compound. A plausible and highly convergent approach involves the direct acylation of an ester enolate with an acyl halide, a reaction that can be considered a variant of the Claisen condensation.

The synthesis can be envisioned in two key steps:

Acylation: The enolate of Methyl propionate, generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can be reacted with Pivaloyl chloride. This step directly forms the β-keto ester skeleton, yielding Methyl 4,4-dimethyl-3-oxopentanoate.

α-Methylation: The resulting β-keto ester still possesses an acidic proton at the α-position (C-2). Treatment with a suitable base (e.g., sodium methoxide) to form the enolate, followed by reaction with an alkylating agent such as Iodomethane, would install the final methyl group at the C-2 position, yielding the target compound.

StepSubstrateReagentsProduct
1. AcylationMethyl propionate1. Lithium diisopropylamide (LDA) 2. Pivaloyl chlorideMethyl 4,4-dimethyl-3-oxopentanoate
2. AlkylationMethyl 4,4-dimethyl-3-oxopentanoate1. Sodium methoxide 2. IodomethaneThis compound

Modern organic synthesis increasingly relies on transition metal catalysis to achieve high selectivity and efficiency. rsc.org For the synthesis of β-keto esters, particularly sterically demanding ones, several catalytic methods have been developed. For instance, a titanium-mediated crossed Claisen condensation has been shown to be effective for the synthesis of α,α-dialkylated β-keto esters. organic-chemistry.org This type of reaction typically involves the C-acylation of ketene (B1206846) silyl (B83357) acetals with acyl chlorides. organic-chemistry.org

In the context of this compound, a potential route could involve the reaction of the ketene silyl acetal (B89532) derived from Methyl 2-methylpropanoate (B1197409) with Pivaloyl chloride, catalyzed by a suitable transition metal complex. Palladium-catalyzed reactions of allylic β-keto esters, which proceed via palladium enolates, also represent a powerful, though indirect, methodology for manipulating β-keto ester structures. nih.gov These catalytic approaches offer the potential for milder reaction conditions and greater functional group tolerance compared to traditional base-mediated methods. nih.gov

Catalytic SystemGeneral TransformationPotential ApplicationReference
Titanium (IV) ChlorideTi-crossed Claisen condensation of ketene silyl acetals with acyl chloridesSynthesis of α,α-dialkylated β-keto (thio)esters organic-chemistry.org
Palladium (0)Decarboxylative transformation of allylic β-keto estersFormation and reaction of palladium enolates nih.gov
Silver (I) / Gold (I)Tandem google.comgoogle.com-sigmatropic rearrangement/cyclization of propargyl estersSynthesis of aromatic ketones, demonstrating C-C bond formation pkusz.edu.cn

Alternative and Emerging Strategies for Constructing the this compound Skeleton

Beyond classical condensations and alkylations, alternative strategies involving unique precursors and reaction pathways are emerging for the synthesis of complex carbonyl compounds.

An established method for the synthesis of 2,2,4-trimethyl-3-oxopentanoate esters involves a novel rearrangement pathway starting from 2,2,4,4-tetramethyl-1,3-cyclobutanedione. google.com This diketone, when treated with an alcohol in the presence of an alkaline catalyst, undergoes a rearrangement to yield the corresponding β-keto ester. google.com

For the specific synthesis of the methyl ester, 2,2,4,4-tetramethyl-1,3-cyclobutanedione is reacted with Methanol (B129727) using a base such as potassium carbonate. The proposed mechanism involves the nucleophilic attack of a methoxide ion on one of the carbonyl groups of the cyclobutanedione, leading to a hemiacetal intermediate. This is followed by a ring-opening reaction, driven by the release of ring strain, which results in the formation of the enolate of the final product. Subsequent protonation yields this compound. This method is notable as it constructs the target structure from a cyclic precursor via a ring-opening rearrangement. google.com

PrecursorReagentCatalystProduct
2,2,4,4-Tetramethyl-1,3-cyclobutanedioneMethanolAlkaline materials (e.g., Potassium carbonate)This compound

Diazo compounds, particularly α-diazo esters, are versatile reagents for carbon-carbon bond formation. beilstein-journals.org Various methods exist for the synthesis of β-keto esters using diazo precursors. One common strategy involves the rhodium-catalyzed N-H insertion reaction with α-diazo-β-keto esters, although this is more for modification than de novo synthesis. beilstein-journals.org

A more direct approach involves the acylation of diazomethyl anions. For instance, the anion of methyl diazoacetate can be acylated with a suitable electrophile. To form the target compound, this would require acylation with Pivaloyl chloride. This reaction would form Methyl 2-diazo-4,4-dimethyl-3-oxopentanoate. Subsequent removal of the diazo group, for instance via catalytic hydrogenation or other reductive methods, would be necessary to obtain the corresponding β-keto ester, which would then require α-methylation as a final step. Alternatively, reactions of aldehydes with ethyl diazoacetate in the presence of catalysts like molybdenum(VI) dichloride dioxide can yield β-keto esters. organic-chemistry.org

Diazo ReagentAcylating AgentIntermediateKey Transformation
Methyl diazoacetatePivaloyl chlorideMethyl 2-diazo-4,4-dimethyl-3-oxopentanoateAcylation of diazoester anion
Ethyl diazoacetateAldehydesα-diazo-β-hydroxy estersLewis-acid catalyzed condensation followed by rearrangement/oxidation

Sustainable and Green Chemistry Principles Applied to this compound Synthesis

The synthesis of specialty chemicals like this compound is increasingly being scrutinized through the lens of sustainable and green chemistry. kahedu.edu.in The core principles of green chemistry, which advocate for waste prevention, atom economy, the use of safer solvents, and energy efficiency, are guiding the development of new synthetic routes for β-keto esters. nih.govdntb.gov.ua Methodologies are shifting from traditional reliance on hazardous reagents and volatile organic solvents towards more environmentally benign alternatives, including biocatalysis and the use of renewable feedstocks. kahedu.edu.innih.gov

A primary focus of green chemistry in organic synthesis is the replacement of conventional, often hazardous, organic solvents with safer alternatives. researchgate.net For the synthesis of β-keto esters, including derivatives like this compound, research has explored several greener solvent strategies.

One significant advancement is the use of lipase-catalyzed transesterification under solvent-free conditions. google.com In this approach, one of the reactants, such as an alcohol, can also serve as the reaction medium, thereby eliminating the need for an additional solvent. google.com This not only reduces waste but also simplifies product purification. google.com For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to effectively catalyze the transesterification of β-keto esters by simply dissolving the alcohol in the starting methyl or ethyl β-keto ester. google.com

Other approaches focus on replacing volatile organic compounds (VOCs) with less harmful options. Reactions conducted in refluxing tetrahydrofuran (B95107) (THF) with sodium acetate (B1210297) as a catalyst have been reported as a milder method for producing β-keto esters, avoiding side products and achieving high yields. organic-chemistry.org Furthermore, the broader field of β-keto ester synthesis has seen the application of catalysts like boric acid and methylboronic acid, which are effective in environmentally benign protocols. rsc.org

Solvent/SystemDescriptionKey AdvantagesRelevant Catalyst(s)Citation
Solvent-FreeThe reaction is performed without a solvent, often using one of the liquid reactants as the medium.Eliminates solvent waste, simplifies purification, reduces environmental impact.Lipases (e.g., Candida antarctica lipase B) google.com
Tetrahydrofuran (THF)A less hazardous alternative to some traditional organic solvents, used under reflux conditions.Milder reaction conditions, avoidance of side products, high yields.Sodium acetate organic-chemistry.org
Microwave-Assisted (Solvent-Free)Utilizes microwave irradiation to accelerate reactions without a solvent.Rapid reaction times, high efficiency, mild experimental conditions.Potassium hydroxide (B78521) (KOH) researchgate.net

Atom economy is a central tenet of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comresearchgate.net Maximizing atom economy is crucial for minimizing waste at the molecular level. researchgate.net This is often achieved by designing syntheses that favor addition reactions over substitution or elimination reactions, which inherently generate by-products. researchgate.net

A potential industrial synthesis for esters of 2,2,4-trimethyl-3-oxopentanoate involves the alkaline-catalyzed ring-opening of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with an alcohol, such as methanol. google.com This reaction is an excellent example of a highly atom-economical process, as all atoms from the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%.

Reaction: 2,2,4,4-tetramethyl-1,3-cyclobutanedione + Methanol → this compound

In contrast, a classical Claisen condensation followed by alkylation steps would have a lower atom economy due to the formation of by-products such as water and salts.

Waste minimization extends beyond atom economy to encompass the entire production process. eolss.neteolss.net Key strategies include:

Catalyst Selection: Employing recyclable catalysts, such as certain heterogeneous catalysts or enzymes, reduces waste from spent reagents. kahedu.edu.in Boron-based catalysts used in some β-keto ester syntheses can often be recovered and reused. rsc.org

Process Optimization: Continuous-flow manufacturing can improve efficiency and safety, particularly when dealing with energetic intermediates, while also minimizing waste from batch workups and purification steps. rsc.org

Source Reduction: Modifying processes to use less toxic starting materials or improving work practices to reduce the need for extensive cleaning operations can significantly decrease hazardous waste generation. nc.gov

Synthetic RouteReaction TypeTheoretical Atom EconomyKey By-productsCitation
Ring-opening of 2,2,4,4-tetramethyl-1,3-cyclobutanedioneAddition100%None google.com
Classical Claisen CondensationCondensation (Addition-Elimination)<100%Alcohol (from the ester leaving group) libretexts.orgmasterorganicchemistry.com

Mechanistic Investigations of this compound Formation Pathways

The formation of β-keto esters like this compound is predominantly understood through the mechanism of the Claisen condensation or related acyl substitution reactions. masterorganicchemistry.comresearchgate.net The Claisen condensation involves the base-catalyzed reaction between two ester molecules to form a new carbon-carbon bond. libretexts.orglibretexts.org In the context of a sterically hindered and asymmetrically substituted compound such as this compound, the reaction would likely proceed via a "crossed" Claisen condensation, where two different esters react, or through the acylation of a ketone enolate. libretexts.org

The generally accepted mechanism involves three key steps:

Enolate Formation: A base removes an acidic α-proton from an ester molecule to form a nucleophilic enolate intermediate. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.orgmasterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester product. libretexts.orgmasterorganicchemistry.com

A crucial feature of the Claisen condensation is that the final β-keto ester product is more acidic than the starting ester. chemistrysteps.com Therefore, the alkoxide base used in the reaction deprotonates the product, driving the equilibrium forward. chemistrysteps.com

Typically, the initial deprotonation of the ester to form the enolate is considered the rate-determining step. chemistrysteps.comstackexchange.com This is because the α-protons of esters are only weakly acidic (pKa ≈ 25), and common bases like alkoxides only establish a low equilibrium concentration of the enolate. chemistrysteps.comstackexchange.com

However, the identity of the RDS can shift. If a very strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used, the enolate can be formed rapidly and quantitatively. stackexchange.com In such cases, the subsequent nucleophilic attack of the enolate on the second ester molecule may become the rate-determining step. stackexchange.com The steric hindrance presented by the trimethyl groups in the precursors to this compound would be expected to significantly impact the rate of this nucleophilic attack.

Kinetic investigations, often using competition experiments and Hammett plots for substituted aromatic substrates, allow researchers to probe these mechanistic details and determine how electronic and steric effects influence the reaction rate. datapdf.com

While direct computational studies on the formation of this compound are not widely published, computational chemistry provides powerful tools for investigating such reaction mechanisms. researchgate.net Methods like Density Functional Theory (DFT) are used to map the entire reaction coordinate, providing a detailed picture of the energy changes as reactants are converted into products.

This computational analysis involves:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the exact structure of the transition state—the highest energy point along the reaction pathway—which is critical for understanding the reaction barrier.

For the synthesis of this compound, computational modeling would be invaluable for:

Analyzing Steric Effects: Quantifying the increase in the activation energy of the nucleophilic attack step due to the steric bulk of the 2,4,4-trimethyl substituents.

Visualizing Transition States: Examining the three-dimensional structure of the transition state to understand how the bulky groups interact and strain the molecule.

Comparing Pathways: Evaluating the energy profiles of different potential synthetic routes (e.g., Claisen vs. other acylation pathways) to predict which would be more kinetically favorable. researchgate.net

Such theoretical models can reveal how factors like solvent and temperature might influence which step of the mechanism is rate-controlling. researchgate.net

Chemical Reactivity and Transformational Chemistry of Methyl 2,4,4 Trimethyl 3 Oxopentanoate

Reactions at the β-Keto Ester Functionality of Methyl 2,4,4-trimethyl-3-oxopentanoate

The reactivity of this compound is primarily governed by the interplay between its ketone and ester functional groups. The presence of a bulky tert-butyl group adjacent to the ketone and two methyl groups at the α-position creates a sterically congested environment, which modulates the accessibility of these functionalities to incoming reagents.

Nucleophilic Additions and Reductions of the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a site for nucleophilic attack. However, the adjacent tert-butyl group offers significant steric shielding, making this ketone less reactive than unhindered ketones.

Reduction of the ketone is a common transformation. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the ester moieties. The reduction of the analogous, less hindered methyl 4-methyl-3-oxopentanoate (B1262298) with LiAlH₄ in an anhydrous ether solvent yields 4-methylpentane-1,3-diol. This reaction proceeds via nucleophilic addition of a hydride ion to both the ketone and ester carbonyl carbons. The ester is first reduced to an aldehyde intermediate, which is then rapidly reduced further to a primary alcohol, while the ketone is converted to a secondary alcohol.

ReactantReagentSolventProduct
Methyl 4-methyl-3-oxopentanoateLithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF4-methylpentane-1,3-diol

For more selective reduction of the ketone in the presence of the ester, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically employed. The reaction of this compound with sodium borohydride is expected to yield the corresponding β-hydroxy ester, methyl 3-hydroxy-2,4,4-trimethyl-3-oxopentanoate. This selectivity arises from the lower reactivity of esters towards NaBH₄ compared to ketones.

For the synthesis of chiral β-hydroxy esters, asymmetric reduction methods are necessary. Chiral catalysts, such as those derived from ruthenium and the chiral ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are effective for the enantioselective hydrogenation of ketones. Such methods can provide access to specific stereoisomers of the corresponding β-hydroxy ester.

Derivatization of the Ester Moiety (e.g., Transesterification, Amidation)

The ester group of this compound can undergo nucleophilic acyl substitution, allowing for its conversion into other esters (transesterification) or amides (amidation).

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. nih.gov For sterically hindered β-keto esters like this compound, acid-catalyzed transesterification is a viable method. For instance, the conversion of the similar methyl 4-methyl-3-oxopentanoate to isopropyl 4-methyl-3-oxopentanoate has been achieved by heating with isopropyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid. googleapis.com The reaction is driven to completion by removing the lower-boiling methanol (B129727) by distillation. googleapis.com

Starting EsterAlcoholCatalystProduct Ester
Methyl 4-methyl-3-oxopentanoateIsopropyl alcoholp-Toluenesulfonic acidIsopropyl 4-methyl-3-oxopentanoate

Amidation , the reaction of the ester with an amine to form an amide, is another important derivatization. This transformation typically requires more forcing conditions than transesterification due to the lower nucleophilicity of amines compared to alkoxides. Direct amidation of esters with primary amines can be achieved, and various catalytic methods have been developed to facilitate this process. researchgate.netbham.ac.ukgoogle.com For example, the direct amidation of amino acids can be achieved using Lewis acid catalysts. nih.gov

Enolization and Subsequent Reactivity of the Enolate of this compound

The α-protons of β-keto esters are acidic and can be removed by a base to form a resonance-stabilized enolate. nih.gov However, in the case of this compound, there are no protons at the α-position (C2), as it is fully substituted with two methyl groups. Therefore, this compound cannot form an enolate at the C2 position.

Enolization can, however, occur at the γ-position (C4) if there are available protons. In this compound, the C4 position is part of a tert-butyl group and thus has no protons. Consequently, this specific β-keto ester is non-enolizable at both the α and γ positions. This lack of enolization at the α-position prevents it from participating in typical enolate-based reactions such as alkylation and acylation at this site. organic-chemistry.orgethz.chthieme-connect.deyoutube.commasterorganicchemistry.comyoutube.comyoutube.com

Electrophilic Reactions and Functional Group Interconversions of this compound

While the α-position of this compound is not amenable to reactions proceeding through an enolate, other parts of the molecule can undergo electrophilic reactions.

One such reaction is alpha-halogenation of the ketone. Under acidic conditions, ketones can be halogenated at the α-position via an enol intermediate. libretexts.orglibretexts.org For this compound, which lacks α-protons, halogenation at the C2 position is not possible. However, if there were protons on the other side of the ketone (at the C4 position), halogenation could occur there. Since the C4 is a quaternary carbon, this reaction is not feasible for this specific molecule.

Rearrangement Reactions and Fragmentations Involving the this compound Structure

The structure of this compound can be susceptible to certain rearrangement reactions, particularly those involving the ketone functionality.

The Baeyer-Villiger oxidation is a reaction that converts ketones to esters using a peroxyacid. youtube.comwikipedia.orgnih.gov The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. wikipedia.org In the case of this compound, the two groups attached to the ketone carbonyl are a tert-butyl group and a C(CH₃)₂COOCH₃ group. The tert-butyl group, being a tertiary alkyl group, has a very high migratory aptitude. Therefore, the Baeyer-Villiger oxidation of this compound is expected to yield an anhydride (B1165640) derivative. The reaction is, however, often challenging with sterically hindered ketones. sigmaaldrich.com

Ketone SubstrateOxidantExpected Product
This compoundPeroxyacid (e.g., m-CPBA)Acetic pivalic anhydride

The Favorskii rearrangement is a reaction of α-halo ketones with a base to form a rearranged carboxylic acid derivative. sigmaaldrich.comorganic-chemistry.orgnih.govpitt.eduresearchgate.net This reaction proceeds through a cyclopropanone (B1606653) intermediate. Since this compound does not have α-protons, it cannot be directly halogenated at the α-position to form the necessary α-halo ketone precursor for a standard Favorskii rearrangement.

Multi-Component Reactions Incorporating this compound as a Synthon

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product. β-Keto esters are common components in many MCRs.

The Biginelli reaction is a three-component reaction between an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. nih.govscispace.combohrium.comlew.ronih.gov A patent describes the use of the related methyl 4-methyl-3-oxopentanoate in a Biginelli-type reaction with 4-fluorobenzaldehyde (B137897) and guanidine (B92328) hydrochloride (as a urea surrogate) in the presence of sodium carbonate to synthesize a substituted dihydropyrimidine. googleapis.com This suggests that this compound could potentially be used in similar MCRs to generate sterically hindered pyrimidine (B1678525) derivatives. thieme-connect.debu.edu.egorganic-chemistry.org

Aldehydeβ-Keto EsterUrea SourceProduct
4-FluorobenzaldehydeMethyl 4-methyl-3-oxopentanoateGuanidine hydrochlorideMethyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate

The Hantzsch pyridine (B92270) synthesis is another important MCR that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to a pyridine. wikipedia.orgwikipedia.orgorganic-chemistry.org The steric bulk of this compound might hinder its participation in the classical Hantzsch reaction, potentially leading to lower yields or requiring modified reaction conditions. nih.govorganic-chemistry.org

Advanced Spectroscopic and Computational Characterization of Methyl 2,4,4 Trimethyl 3 Oxopentanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of Methyl 2,4,4-trimethyl-3-oxopentanoate. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established.

The ¹H NMR spectrum provides information about the different proton environments. The methoxy group protons (-OCH₃) are expected to appear as a singlet, while the isopropyl group's methine proton will be a multiplet due to coupling with the adjacent methyl protons. The two methyl groups of the isopropyl moiety may appear as a doublet. The geminal dimethyl groups at the C4 position and the methyl group at the C2 position would each produce distinct singlet signals.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Distinct signals are expected for the carbonyl carbons of the ketone and ester groups, the quaternary carbon at C4, the methoxy carbon, and the various methyl carbons. The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values; actual experimental values may vary based on solvent and other conditions.

¹H NMR
Protons Predicted Chemical Shift (ppm) Multiplicity
C2-CH₃ (x2) ~1.4 s
C4-CH(CH₃)₂ ~2.9 sept
C4-CH(CH₃)₂ ~1.1 d

¹³C NMR

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Ketone, C3) ~210
C=O (Ester, C1) ~175
C2 ~55
C4 ~40
C2-(CH₃)₂ ~25
C4-CH(CH₃)₂ ~35
C4-CH(CH₃)₂ ~18

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for complete and unambiguous spectral assignment, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the isopropyl methine proton and the six protons of the isopropyl methyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methoxy proton singlet to the methoxy carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformations. NOESY could reveal through-space interactions between the methyl groups at C2 and the isopropyl group at C4, helping to define the molecule's spatial arrangement.

Dynamic NMR (DNMR) is a powerful method for studying time-dependent processes like conformational changes and restricted rotation. montana.edu For a molecule to be suitable for DNMR, it must have a magnetically active nucleus that experiences different magnetic environments as the dynamic process occurs, and the rate of this exchange must be on the NMR timescale. montana.edu

In this compound, hindered rotation around the C2-C3 single bond could be investigated using variable-temperature NMR experiments. At low temperatures, where rotation is slow, separate signals might be observed for different conformers. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. researchgate.net By analyzing the line shapes of the spectra at different temperatures, particularly the coalescence temperature, the rate of the exchange process can be calculated. This allows for the determination of the activation energy (rotational barrier) for the conformational change. researchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Intermolecular Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govrsc.org

For this compound, the most prominent features in the IR and Raman spectra are the stretching vibrations of the two carbonyl groups.

Ketone (C=O) Stretch: The ketone carbonyl typically absorbs in the region of 1705-1725 cm⁻¹.

Ester (C=O) Stretch: The ester carbonyl stretch is generally found at a higher frequency, around 1735-1750 cm⁻¹. The presence of two distinct peaks in this region would confirm the β-keto ester structure.

C-O Stretch: The C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region.

C-H Stretch and Bend: The aliphatic C-H stretching vibrations from the methyl and methine groups are expected just below 3000 cm⁻¹, while C-H bending vibrations appear in the 1350-1470 cm⁻¹ range. scifiniti.com

These techniques are also sensitive to the molecule's environment. Changes in solvent polarity or the formation of hydrogen bonds can cause shifts in the vibrational frequencies, particularly for the carbonyl groups. This allows for the study of intermolecular interactions in different states (e.g., liquid vs. solid) or in solution.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (sp³) Stretching 2850-3000
C=O (Ester) Stretching 1735-1750
C=O (Ketone) Stretching 1705-1725
C-H Bending 1350-1470

Mass Spectrometry for Fragmentation Pathway Elucidation and Precise Mass Determination

Mass spectrometry (MS) is a key analytical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. libretexts.org For this compound (C₉H₁₆O₃), the molecular weight is 172.22 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide a precise mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula, C₉H₁₆O₃. nih.gov

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which can then undergo various fragmentation processes. Common fragmentation pathways for β-keto esters include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a dominant pathway. This can lead to the loss of the methoxy radical (•OCH₃, 31 Da) or the isopropyl radical (•CH(CH₃)₂, 43 Da).

McLafferty Rearrangement: This rearrangement is possible if there is a γ-hydrogen available. However, in this specific structure, a classical McLafferty rearrangement involving the ketone is not possible, but other hydrogen rearrangements could occur.

Loss of Neutral Molecules: Fragments corresponding to the loss of stable neutral molecules like carbon monoxide (CO, 28 Da) or methanol (B129727) (CH₃OH, 32 Da) may also be observed.

Table 3: Potential Mass Spectrometry Fragments for this compound

m/z Identity Proposed Fragmentation Pathway
172 [M]⁺˙ Molecular Ion
141 [M - OCH₃]⁺ Alpha-cleavage, loss of methoxy radical
129 [M - C₃H₇]⁺ Alpha-cleavage, loss of isopropyl radical
101 [C₅H₉O₂]⁺ Cleavage between C2 and C3
71 [C₄H₇O]⁺ Isopropylcarbonyl cation

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by allowing for the detailed analysis of specific ions. In an MS/MS experiment, a particular ion from the initial mass spectrum (the precursor or parent ion) is selected, isolated, and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed.

By selecting the molecular ion of this compound (m/z 172) as the precursor, an MS/MS experiment would generate a product ion spectrum that confirms the relationships between the parent ion and its fragments. For example, observing the transition from m/z 172 to m/z 141 would definitively confirm the loss of a methoxy group. This technique is invaluable for distinguishing between isomers and for mapping out complex fragmentation pathways with high confidence.

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Cocrystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide highly precise and accurate data on:

Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the molecule.

Torsional Angles: The dihedral angles that define the molecule's conformation in the crystal lattice.

Intermolecular Interactions: The packing of molecules in the crystal, revealing details about non-covalent interactions such as van der Waals forces or weak C-H···O interactions that govern the solid-state structure.

Investigation of Crystal Packing and Hydrogen Bonding Networks

While specific single-crystal X-ray diffraction data for this compound is not prominently available in the surveyed literature, the principles of crystal engineering and intermolecular interactions for analogous β-keto esters can be discussed. In a crystalline state, molecules of this compound would be expected to arrange in a manner that maximizes packing efficiency and stabilizes the lattice through intermolecular forces.

The primary interactions governing the crystal packing of a non-protic molecule like this compound would be van der Waals forces and dipole-dipole interactions. The two carbonyl groups (ketone and ester) introduce significant polarity, leading to dipole-dipole attractions that would play a crucial role in the molecular arrangement.

Hydrogen bonding networks, a key feature in many organic crystals, would not be formed between molecules of pure this compound, as it lacks strong hydrogen bond donors (like -OH or -NH groups). However, the carbonyl oxygens can act as hydrogen bond acceptors. Therefore, in the presence of co-crystallizing agents with hydrogen bond donor capabilities (e.g., water, alcohols), the formation of hydrogen bonding networks involving the ester and ketone moieties is plausible. These interactions would significantly influence the resulting crystal structure. For related compounds, both carbonyl groups of a β-keto amide are noted to be highly activated by intramolecular hydrogen bonding, which influences their reactivity researchgate.net.

Chiroptical Spectroscopy (CD, ORD, VCD) for Absolute Stereochemistry Determination

This compound possesses a chiral center at the C2 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Determining the absolute configuration of these enantiomers is critical, and chiroptical spectroscopic methods are powerful tools for this purpose.

Vibrational Circular Dichroism (VCD) is a particularly definitive technique for assigning the absolute configuration of chiral molecules in solution schrodinger.combiotools.us. The methodology involves comparing the experimental VCD spectrum of a chiral sample with a theoretically predicted spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT) researchgate.netnih.gov.

The process for determining the absolute stereochemistry would be as follows:

Synthesis and Isolation : A chiral synthesis or resolution method would be employed to obtain an enantiomerically enriched sample of either (R)- or (S)-Methyl 2,4,4-trimethyl-3-oxopentanoate nih.govmdpi.com.

Experimental Measurement : The VCD and infrared (IR) spectra of the sample in a suitable solvent (e.g., deuterated chloroform) would be recorded. The two enantiomers of a chiral molecule produce VCD spectra that are equal in magnitude but opposite in sign researchgate.netnih.gov.

Computational Prediction : DFT calculations would be performed to predict the theoretical VCD spectra for one of the enantiomers (e.g., the R-form).

Comparison and Assignment : The experimental VCD spectrum is then compared to the calculated spectrum. A match between the experimental spectrum and the one calculated for the R-enantiomer confirms the sample's absolute configuration as R. An inverted match indicates the S-configuration. This combination of experimental and theoretical approaches provides a reliable assignment of the absolute stereochemistry schrodinger.combiotools.us.

Quantum Chemical Calculations and Molecular Modeling of this compound

Quantum chemical calculations and molecular modeling are indispensable for a deeper understanding of the molecular properties and reactivity of this compound, corroborating and expanding upon experimental findings.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. For β-keto esters, DFT calculations are employed to optimize molecular geometry, analyze reactivity, and predict spectroscopic data nih.gov. Studies on analogous β-keto esters have utilized the M062x/6-311+G(d,p) level of theory to find the minimum energy conformation and analyze reactivity nih.gov.

DFT calculations for this compound can provide valuable data on several key parameters. The method can predict bond lengths, bond angles, and dihedral angles of the most stable conformer. Furthermore, it is used to calculate energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity researchgate.netmdpi.com. DFT is also the foundational tool for predicting vibrational spectra, including IR and the VCD spectra needed for stereochemical assignment nih.gov.

Table 1: Key Molecular Properties of β-Keto Esters Accessible through DFT Calculations

Property Significance
Optimized Geometry Provides the most stable 3D structure, including bond lengths and angles.
Vibrational Frequencies Predicts IR and Raman spectra for structural confirmation.
HOMO/LUMO Energies Determines the molecule's electronic properties and reactivity sites.
Molecular Electrostatic Potential (MEP) Maps electron density to identify sites for nucleophilic and electrophilic attack researchgate.net.

| Chiroptical Properties (VCD) | Calculates theoretical VCD spectra to determine absolute configuration nih.gov. |

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Ensembles

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for understanding how a molecule like this compound behaves in solution and interacts with its environment.

For related β-keto esters, MD simulations have been used to study their interactions with biological targets, such as proteins nih.govresearchgate.net. These simulations can model the conformational flexibility of the molecule, revealing the different shapes it can adopt (the conformational ensemble) due to thermal motion and interactions with solvent molecules. This is crucial as the reactivity and biological activity of a molecule can depend on its accessible conformations. MD simulations can also elucidate the nature of solvent-solute interactions, such as the formation of transient hydrogen bonds between the carbonyl oxygens of the ester and protic solvent molecules, which can influence reaction pathways.

Frontier Molecular Orbital (FMO) Analysis for Insights into Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor.

The HOMO-LUMO Gap is the energy difference between these two orbitals. A smaller gap generally implies higher reactivity.

For this compound, FMO analysis can predict the most probable sites for chemical reactions. The analysis of related β-keto esters shows that such computational studies can effectively determine local reactivity at different atomic positions nih.gov. The electron density of the HOMO is expected to be concentrated on the α-carbon (C2) and the two carbonyl oxygen atoms, identifying these as the primary nucleophilic sites. Conversely, the LUMO is likely to be localized on the electrophilic carbonyl carbon atoms (C3 and the ester carbonyl). This information is vital for predicting how the molecule will react with various reagents.

Table 2: Insights from Frontier Molecular Orbital (FMO) Analysis

Orbital Predicted Location of High Electron Density Implied Reactivity
HOMO α-carbon (C2), Carbonyl Oxygens Nucleophilic attack, deprotonation at the α-carbon.
LUMO Carbonyl Carbons (C3 and Ester C=O) Susceptibility to nucleophilic attack.

Academic Applications and Advanced Materials Science Perspectives of Methyl 2,4,4 Trimethyl 3 Oxopentanoate

Methyl 2,4,4-trimethyl-3-oxopentanoate as a Key Building Block in Complex Organic Synthesis

This compound, a β-keto ester, is a versatile building block in the field of complex organic synthesis. Its unique structural features, including the presence of multiple reactive sites, make it a valuable precursor for the synthesis of a wide array of organic molecules. The strategic placement of a ketone and an ester group, flanked by sterically demanding trimethyl groups, allows for controlled reactions and the introduction of complex functionalities.

Role as an Intermediate in the Synthesis of Fine Chemicals and Agrochemicals

The β-keto ester moiety within this compound is a well-established synthon for the construction of various heterocyclic systems that form the core of many fine chemicals and agrochemicals. The reactivity of the dicarbonyl unit allows for condensation reactions with a variety of dinucleophiles to generate five- and six-membered rings.

For instance, β-keto esters are common starting materials in the synthesis of pyrazoles and pyrimidines, two classes of heterocyclic compounds with significant biological and industrial applications. The reaction of a β-keto ester with hydrazine or its derivatives leads to the formation of substituted pyrazoles. beilstein-journals.orgnih.gov Similarly, condensation with amidines or ureas can yield pyrimidine (B1678525) derivatives. acs.orgslideshare.netmdpi.com These heterocyclic scaffolds are prevalent in pharmaceuticals, herbicides, and fungicides.

The general synthetic schemes for these reactions are as follows:

Pyrazole Synthesis: The reaction proceeds through a condensation-cyclization sequence where the hydrazine nitrogen atoms attack the carbonyl carbons of the β-keto ester.

Pyrimidine Synthesis: This typically involves the Pinner synthesis, where the β-keto ester condenses with an amidine, leading to the formation of the pyrimidine ring. slideshare.netmdpi.com

The specific substitution pattern of this compound, with its bulky trimethyl groups, can influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic products.

Heterocyclic SystemReagentsGeneral Application
PyrazolesHydrazine and its derivativesPharmaceuticals, Agrochemicals
PyrimidinesAmidines, Urea (B33335), Thiourea (B124793)Pharmaceuticals, Agrochemicals, Dyes

Precursor in the Total Synthesis of Natural Product Analogues (Focus on synthetic methodology)

While specific examples of the direct use of this compound in the total synthesis of a named natural product analogue are not prevalent in readily available literature, its structural motifs are key to various synthetic strategies for complex molecules. The β-keto ester functionality is a cornerstone in carbon-carbon bond-forming reactions that are central to the assembly of natural product skeletons.

Methodologically, β-keto esters like this compound can be utilized in several ways:

Alkylation and Acylation Reactions: The α-carbon between the two carbonyl groups is acidic and can be readily deprotonated to form an enolate. This enolate can then be alkylated or acylated, allowing for the introduction of diverse side chains and the construction of more complex carbon frameworks.

Decarboxylation: The ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated to yield a ketone. This sequence is a powerful tool for introducing an acyl group or its equivalent into a molecule.

Annulation Reactions: As precursors to enolates or enones, β-keto esters can participate in various annulation strategies, such as the Robinson annulation, to construct cyclic systems found in many natural products.

The synthesis of complex natural products often relies on the strategic use of such fundamental building blocks to assemble the target molecule in a convergent and efficient manner. researchgate.nete-bookshelf.de The principles of retrosynthetic analysis would identify β-keto esters as valuable starting materials for a wide range of complex targets.

Integration into Cascade Reactions and Tandem Processes

The multiple reactive sites in this compound make it an ideal candidate for integration into cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. This approach is highly desirable in modern organic synthesis as it increases efficiency by reducing the number of purification steps, saving time and resources.

A prime example of such a process is the multicomponent synthesis of highly substituted heterocyclic compounds. For instance, the synthesis of certain pyrazole derivatives can be achieved in a one-pot reaction involving a β-keto ester, an aldehyde, and a hydrazine. beilstein-journals.org These reactions often proceed through a series of interconnected steps, such as a Knoevenagel condensation followed by a Michael addition and a subsequent cyclization/dehydration, all occurring in the same reaction vessel.

The ability of this compound to participate in such sequential transformations highlights its utility in the rapid construction of molecular complexity from simple precursors.

Utilization of this compound in Polymer Chemistry and Coatings Science

In the realm of polymer and coatings science, esters of 2,4,4-trimethyl-3-oxopentanoic acid have emerged as important additives, particularly in the formulation of waterborne coatings. Their unique chemical structure allows them to perform multiple functions, leading to improved coating properties and a more environmentally friendly profile.

Application as a Reactive Coalescing Agent in Waterborne Coatings

Waterborne coatings, which use water as the primary solvent, rely on coalescing agents to facilitate the formation of a continuous and uniform film as the water evaporates. google.com Traditional coalescing agents are often volatile organic compounds (VOCs) that contribute to air pollution. This compound and its derivatives represent a significant advancement as they can function as reactive coalescing agents. rsc.orgresearchgate.netepo.org

As a coalescing agent, it temporarily plasticizes the latex polymer particles, reducing their minimum film formation temperature (MFFT) and allowing them to fuse together into a coherent film at ambient temperatures. google.com The key advantage of these compounds is their ability to become a permanent part of the coating film through a crosslinking reaction, typically initiated by UV radiation. google.comresearchgate.net This reactivity is attributed to the generation of free radicals upon UV exposure, which then leads to the crosslinking of the coalescent with the latex polymer. google.comresearchgate.net

The benefits of using 2,4,4-trimethyl-3-oxopentanoate esters as reactive coalescing agents include:

Reduced VOC Emissions: Because the coalescent becomes part of the final film, its volatility is significantly reduced compared to traditional, fugitive coalescents. google.comepo.org

Improved Film Properties: The crosslinking of the coalescent into the polymer matrix can lead to enhanced hardness, durability, and resistance to blocking and dirt pick-up. chemicalsknowledgehub.com

Lower Odor: These higher molecular weight esters are generally less odorous than their more volatile counterparts. google.comepo.org

PropertyTraditional Coalescing Agents2,4,4-trimethyl-3-oxopentanoate Esters
Volatility HighLow
VOC Contribution SignificantMinimal
Film Integration Fugitive (evaporates over time)Reactive (crosslinks into the film)
Impact on Final Film Hardness Can act as a plasticizer, reducing hardnessCan increase hardness and durability

Incorporation into Novel Polymeric Architectures as a Monomer or Cross-linking Agent

Beyond their role as coalescing agents, the reactive nature of 2,4,4-trimethyl-3-oxopentanoate esters opens up possibilities for their use as monomers or cross-linking agents in the design of novel polymeric architectures. google.com The ability to undergo free-radical polymerization upon UV curing means they can be incorporated directly into the polymer backbone or form cross-links between polymer chains.

This incorporation allows for the precise tuning of polymer properties. For example, by varying the concentration of the reactive coalescent, one can control the cross-link density of the final coating, thereby influencing its mechanical properties such as hardness, flexibility, and chemical resistance.

The general mechanism for this incorporation involves the UV-initiated formation of radicals from the 2,4,4-trimethyl-3-oxopentanoate ester, which can then react with the unsaturated functionalities present in the latex polymer, such as those from acrylic or methacrylic monomers. google.com This covalent bonding ensures the permanent integration of the coalescent's structural features into the final polymer network.

Influence on Film Formation and Mechanical Properties of Polymer Systems.

No research findings specifically detailing the influence of this compound on the film formation and mechanical properties of polymer systems were identified.

Other Emerging Non-Biological Applications of this compound and its Derivatives.

Role in Environmental Chemistry as an Intermediate in Biodegradation Pathways.

No information was found regarding the role of this compound as an intermediate in environmental biodegradation pathways.

Potential in Designing Functional Materials with Specific Chemical Properties.

No studies detailing the potential of this compound in the design of functional materials with specific chemical properties were identified.

Conclusion and Future Research Directions on Methyl 2,4,4 Trimethyl 3 Oxopentanoate

Summary of Key Academic Contributions and Methodological Advancements

The academic landscape for Methyl 2,4,4-trimethyl-3-oxopentanoate itself is relatively sparse. However, significant strides have been made in the synthesis of structurally related, sterically hindered β-keto esters. These advancements are crucial for any future work on this specific compound.

One notable methodological advancement is the use of hindered acid chlorides in condensation reactions with enolates in noncoordinating solvents. This approach has proven effective for creating bulky β-diketones and can be conceptually extended to the synthesis of hindered β-keto esters. Traditional Claisen condensation methods often fail when dealing with substrates that lead to highly congested products like this compound.

Furthermore, a patent for related 2,2,4-trimethyl-3-oxopentanoate esters describes their synthesis from 2,2,4,4-tetramethyl-1,3-cyclobutanedione and various alcohols. This suggests a potential synthetic route that could be adapted for the methyl ester, providing a viable alternative to traditional condensation reactions. These esters have been identified as reactive coalescing agents in waterborne coating compositions, indicating a potential application space for this compound.

Research into the asymmetric synthesis of β-keto esters with α-quaternary centers has also seen significant progress. Methodologies involving chiral ligands and metal catalysts for reactions like enantioselective chlorination followed by nucleophilic substitution offer pathways to chiral molecules with congested stereocenters. While not directly applied to this compound, these methods represent the cutting edge of synthetic chemistry for this class of compounds.

Identification of Unresolved Challenges and Open Questions

The primary unresolved challenge in the chemistry of this compound is the development of a high-yielding and scalable synthetic route. The steric congestion imposed by the gem-dimethyl group at the 4-position and the methyl group at the 2-position makes standard synthetic approaches, such as the Claisen condensation, problematic due to unfavorable steric interactions in the transition state.

Key open questions in this area include:

Can alternative synthetic strategies, such as those employing organometallic reagents or novel catalytic systems, overcome the steric barriers to the formation of this compound?

What is the full extent of the reactivity of this molecule? The steric shielding of the carbonyl and ester groups likely imparts unusual stability and selectivity in reactions. A thorough investigation of its reactivity profile is currently lacking.

How does the unique steric environment influence the tautomeric equilibrium between the keto and enol forms of this compound? This has significant implications for its reactivity.

The absence of extensive literature on this specific compound suggests that its synthesis and characterization remain a significant hurdle, leaving its chemical properties largely unexplored.

Prospective Research Trajectories and Potential for Interdisciplinary Innovation

The future study of this compound is ripe with potential for new discoveries and interdisciplinary applications. The following are promising research trajectories:

Synthetic Innovation:

Development of Novel Synthetic Methods: A primary focus should be on designing and validating new synthetic routes. This could involve exploring enzymatic catalysis, which can be highly selective for sterically demanding substrates, or flow chemistry to control reaction conditions with high precision.

Asymmetric Synthesis: Extending the advanced asymmetric methodologies developed for other quaternary β-keto esters to the synthesis of chiral derivatives of this compound would be a significant step forward.

Reactivity and Mechanistic Studies:

Exploration of Unique Reactivity: The steric hindrance is expected to govern its reactivity. Research into its behavior in fundamental organic reactions (e.g., alkylation, reduction, condensation) could reveal novel reaction pathways and highly selective transformations.

Computational Chemistry: Theoretical studies can provide valuable insights into the compound's electronic structure, conformational preferences, and reaction mechanisms. This can help in predicting its reactivity and guiding experimental design.

Interdisciplinary Applications:

Materials Science: Drawing from the patented use of similar esters as reactive coalescents, this compound could be investigated for its potential in polymer chemistry and materials science. Its unique structure might impart desirable properties to coatings, adhesives, and other materials.

Medicinal Chemistry: While speculative, the introduction of highly substituted fragments can be a strategy in drug design to enhance metabolic stability or tune binding affinity. Exploring the biological activity of derivatives of this compound could be a long-term research goal.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing methyl 2,4,4-trimethyl-3-oxopentanoate, and how can reaction conditions be optimized?

  • Methodology : The Claisen condensation is a foundational approach. For example, heating methyl 2-methylpropanoate with a base (e.g., sodium methoxide) in methanol generates an enolate intermediate. This reacts with another ester molecule, forming the β-keto ester via a tetrahedral intermediate .
  • Optimization : Adjust stoichiometry (excess base to drive enolate formation), control temperature (80–100°C to avoid decarboxylation), and use anhydrous solvents to minimize hydrolysis. Post-reaction acidification (e.g., glacial acetic acid) ensures product stability .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic signals:
  • Methyl groups at δ 1.2–1.4 ppm (geminal dimethyl groups).
  • Keto carbonyl proton absence (due to tautomerism).
  • Ester methyl at δ 3.6–3.8 ppm.
  • ¹³C NMR : Confirm the ketone (δ ~210 ppm) and ester carbonyl (δ ~170 ppm) .
    • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 186 (C₉H₁₄O₃) and fragmentation patterns (e.g., loss of COOCH₃) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate the product (boiling point ~120–130°C) from unreacted starting materials.
  • Crystallization : Use hexane/ethyl acetate mixtures to recrystallize the β-keto ester, leveraging its lower solubility compared to byproducts .

Advanced Research Questions

Q. How do steric effects from the 2,4,4-trimethyl substituents influence the reactivity of this compound in nucleophilic acyl substitution?

  • Mechanistic Insight : The bulky substituents hinder enolate formation, slowing reaction kinetics. Kinetic studies (e.g., using stopped-flow NMR) reveal a 20–30% decrease in enolate formation rate compared to less substituted analogs. Use stronger bases (e.g., LDA) or polar aprotic solvents (THF) to mitigate steric hindrance .

Q. What are the common side reactions during Claisen condensation of methyl 2-methylpropanoate, and how can they be minimized?

  • Side Reactions :

  • Decarboxylation : Occurs at elevated temperatures (>110°C), producing 2,4,4-trimethylpentan-3-one.
  • Self-aldol addition : Competing enolate aldolization forms dimeric byproducts.
    • Mitigation :
  • Maintain reaction temperatures below 100°C.
  • Use slow addition of the ester to the base to limit aldol pathways .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

  • Stability Profile :

  • Acidic Conditions : Rapid hydrolysis to 2,4,4-trimethyl-3-oxopentanoic acid (confirmed via TLC, Rf = 0.5 in 1:1 EtOAc/hexane).
  • Basic Conditions : Enolate formation leads to dimerization over 48 hours.
    • Storage Recommendations : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved when characterizing this compound?

  • Troubleshooting :

  • Dynamic Effects : Keto-enol tautomerism causes signal broadening. Use low-temperature NMR (–40°C in CD₃OD) to "freeze" tautomers.
  • Impurity Analysis : Compare with GC-MS to identify contaminants (e.g., residual solvent or starting material).
  • Advanced Techniques : 2D NMR (COSY, HSQC) to assign overlapping protons .

Data Contradiction Analysis

Q. Why might reported yields for this compound synthesis vary across studies, and how can reproducibility be improved?

  • Key Variables :

  • Base Strength : Sodium ethoxide vs. potassium tert-butoxide affects enolate equilibrium.
  • Solvent Purity : Traces of water in methanol reduce yields by 15–25%.
    • Reproducibility Protocol :
  • Standardize solvent drying (molecular sieves).
  • Use in situ FTIR to monitor enolate formation (peak at ~1600 cm⁻¹) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis/purification to avoid inhalation of vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.